molecular formula C25H20F2N4O4S B2498644 N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide CAS No. 919707-79-2

N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Cat. No. B2498644
CAS RN: 919707-79-2
M. Wt: 510.52
InChI Key: HKZUYQFZKVGHBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves complex chemical procedures. For example, a series of substituted nitrobenzamides with specific activities were synthesized to study their structure-activity relationship, highlighting the intricate steps involved in creating such compounds (Likhosherstov et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic and crystallographic studies. For instance, studies on similar compounds have utilized X-ray diffraction to confirm the structure of synthesized compounds, providing insights into the spatial arrangement of atoms within the molecule and its isomeric characteristics (Samimi & Yamin, 2014).

Chemical Reactions and Properties

The chemical reactions of nitrobenzamide derivatives can involve reductive chemistry, where novel compounds show selective toxicity due to enzymatic reduction processes. Such reactions are critical for understanding the compound's behavior under various conditions and its potential application in fields like cytotoxicity (Palmer et al., 1995).

Physical Properties Analysis

Investigating the physical properties, including solubility and vapor pressure, is crucial for understanding the compound's behavior in different environments. For instance, a comprehensive physicochemical study on a bioactive compound provides essential data on its solubility in various solvents, which is pivotal for its application in pharmaceutical formulations (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of such compounds, including their reactivity and stability, are essential for their potential application in chemical syntheses and the pharmaceutical industry. Detailed studies, including NMR and IR spectroscopy, help elucidate these properties, offering insights into the compound's functional groups and their reactivity (Saeed et al., 2010).

Scientific Research Applications

Pharmaceutical and Biological Research

  • Antitumor Activity and Bioreductive Properties : The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates selective toxicity for hypoxic cells, an attribute linked to the enzymatic reduction of nitro groups to amines or hydroxylamines. This reduction chemistry is crucial for understanding the toxic products generated by hypoxic tumor cells, facilitating further investigations into antitumor agents (Palmer et al., 1995).

  • Synthesis and Antiarrhythmic Activity : Research into N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides reveals compounds with a distinct spectrum of antiarrhythmic activity. One such compound emerged as a lead drug for further pharmacological studies, highlighting the synthesis approach's potential for discovering new therapeutic agents (Likhosherstov et al., 2014).

Material Science

  • Polymer Synthesis : The creation of novel aromatic polyimides from synthesized diamines, including those with complex molecular structures similar to the queried compound, showcases advances in polymer chemistry. These polymers exhibit remarkable solubility and thermal stability, making them suitable for high-performance materials applications (Butt et al., 2005).

Analytical Chemistry

  • Nickel and Copper Complexes : The synthesis and characterization of nickel (II) and copper (II) complexes with N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide ligands have been explored. These complexes show significant antibacterial efficacy, underlining the importance of metal complexes in developing new antibacterial agents (Saeed et al., 2010).

  • Quality Control in Drug Development : Research into the standardization and quality control of anticonvulsant substances derived from 1,3,4-thiadiazole, demonstrating methods for identifying, determining impurities, and quantitatively analyzing potential pharmaceutical compounds. This work is foundational for ensuring the safety and efficacy of new drugs (Sych et al., 2018).

properties

IUPAC Name

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O4S/c26-17-7-10-21(20(27)13-17)29-24(32)15-36-23-14-30(22-4-2-1-3-19(22)23)12-11-28-25(33)16-5-8-18(9-6-16)31(34)35/h1-10,13-14H,11-12,15H2,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZUYQFZKVGHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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